molecular formula C18H31BrSi B12983754 (4-Bromophenyl)tributylsilane

(4-Bromophenyl)tributylsilane

Cat. No.: B12983754
M. Wt: 355.4 g/mol
InChI Key: QNQXFGUWPZBCRR-UHFFFAOYSA-N
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Description

(4-Bromophenyl)tributylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a tributylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction typically involves the use of a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it a versatile method for the synthesis of various organosilicon compounds.

Industrial Production Methods

While specific industrial production methods for (4-Bromophenyl)tributylsilane are not extensively documented, the general principles of organosilicon compound synthesis apply. These methods often involve large-scale reactions using similar catalytic processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)tributylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, often used in substitution reactions.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new biaryl compound .

Scientific Research Applications

(4-Bromophenyl)tributylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Bromophenyl)tributylsilane exerts its effects is primarily through its reactivity in organic synthesis. The silicon atom can stabilize transition states and intermediates, facilitating various chemical transformations. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)tributylsilane is unique due to the combination of the bromophenyl group and the tributylsilane moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C18H31BrSi

Molecular Weight

355.4 g/mol

IUPAC Name

(4-bromophenyl)-tributylsilane

InChI

InChI=1S/C18H31BrSi/c1-4-7-14-20(15-8-5-2,16-9-6-3)18-12-10-17(19)11-13-18/h10-13H,4-9,14-16H2,1-3H3

InChI Key

QNQXFGUWPZBCRR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)Br

Origin of Product

United States

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